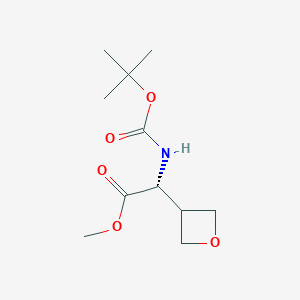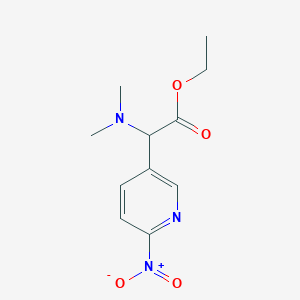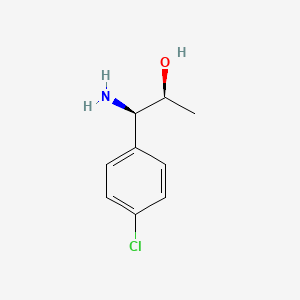
(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method includes the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of derivatives.
Scientific Research Applications
(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired biological activity.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(4-bromophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol
Uniqueness
Compared to similar compounds, (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, affecting its pharmacokinetic properties and making it a valuable candidate for drug development.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |
InChI Key |
XBAXSYKCTIVRON-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
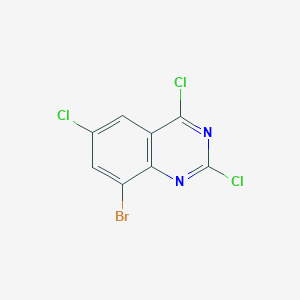

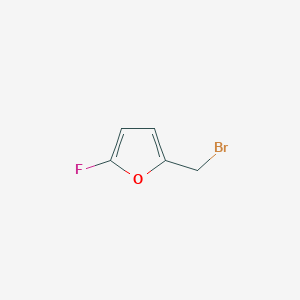
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate](/img/structure/B13056055.png)
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)
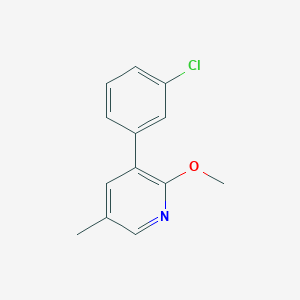
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B13056067.png)
